(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride synthesis pathway
(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride
Abstract
(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive amino group and a carboxylic acid moiety on a pyrazole scaffold, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, designed for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the chemical principles behind each step, offering field-proven insights into experimental choices and protocol execution to ensure reproducibility and success.
Introduction and Retrosynthetic Analysis
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The title compound, (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride, serves as a key precursor for more elaborate molecular architectures. Its synthesis requires a strategic approach to correctly functionalize the pyrazole ring at the N1 and C4 positions.
A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The final hydrochloride salt is formed from its freebase, (4-Amino-1H-pyrazol-1-yl)acetic acid. The acetic acid group can be installed via hydrolysis of a corresponding ester, such as an ethyl ester. This ester functionality is introduced by N-alkylation of a pyrazole ring. The crucial 4-amino group is most cleanly and efficiently generated through the reduction of a 4-nitro group. This leads to a key intermediate, ethyl (4-nitro-1H-pyrazol-1-yl)acetate, which can be synthesized from 4-nitro-1H-pyrazole and ethyl bromoacetate. Finally, 4-nitro-1H-pyrazole is accessible through the direct nitration of pyrazole itself, a commodity chemical.
This multi-step pathway is advantageous as it utilizes cost-effective starting materials and employs robust, scalable chemical transformations.
Caption: Retrosynthetic analysis of the target compound.
The Synthetic Pathway: A Step-by-Step Elucidation
The chosen pathway proceeds in five distinct stages, each optimized for yield and purity.
Caption: High-level overview of the synthetic workflow.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
The initial step involves the electrophilic nitration of the pyrazole ring. While several methods exist, direct nitration using a mixture of nitric and sulfuric acids is a common approach.[4] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole.
Causality of Experimental Choices:
-
Reagents: A mixture of fuming nitric acid and fuming sulfuric acid provides the strongest possible nitrating medium, driving the reaction to completion.[4][5]
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Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of pyrazole is critical to prevent runaway reactions and the formation of dinitrated or other side products.
Step 2: N-Alkylation of 4-Nitro-1H-pyrazole
This step introduces the acetic acid ester moiety onto the pyrazole ring. The acidic N-H proton of 4-nitro-1H-pyrazole is first removed by a base to generate a nucleophilic pyrazolide anion. This anion then attacks an electrophilic alkylating agent, ethyl bromoacetate, in a classic Sₙ2 reaction.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole N-H. It is preferred over stronger bases like sodium hydride for safety and ease of handling on a larger scale.[6]
-
Solvent: A polar aprotic solvent like acetone or DMF (dimethylformamide) is ideal as it dissolves the ionic intermediates and facilitates the Sₙ2 reaction without interfering with the nucleophile.[6]
-
Regioselectivity: Alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. However, for 4-substituted pyrazoles, alkylation typically favors the N1 position due to steric hindrance from the C5 proton, leading to the desired product.[7]
Step 3: Reduction of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
The conversion of the nitro group to a primary amine is a pivotal transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the simple removal of the catalyst by filtration.
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[8] A 5-10% loading is standard.
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the most common reductant. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups where handling H₂ gas is less convenient.
-
Solvent: A protic solvent like ethanol or methanol is excellent for this reaction as it readily dissolves the substrate and does not poison the catalyst.
Step 4: Saponification (Ester Hydrolysis)
The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved through base-mediated hydrolysis, known as saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt.
Causality of Experimental Choices:
-
Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvent systems.
-
Reaction Monitoring: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.
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Workup: After hydrolysis, the reaction mixture is acidified. This crucial step protonates the carboxylate anion to yield the neutral carboxylic acid and also neutralizes any excess base.
Step 5: Hydrochloride Salt Formation
The final step is the conversion of the freebase amino acid into its more stable and often more crystalline hydrochloride salt. This is a simple acid-base reaction.
Causality of Experimental Choices:
-
Acid: Hydrochloric acid is used to form the hydrochloride salt. It can be added as a solution in a solvent like ether or isopropanol, or as concentrated aqueous HCl.
-
Solvent: A solvent in which the freebase is soluble but the hydrochloride salt is insoluble is chosen to facilitate precipitation of the final product. Anhydrous ethanol or isopropanol are common choices. This ensures a high recovery of the purified salt by filtration.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as fuming acids and ethyl bromoacetate are corrosive and toxic. Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion and should only be performed by trained personnel with appropriate equipment.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole
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To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (50 mL) while maintaining the internal temperature below 10 °C.
-
Once the addition is complete, add pyrazole (50 g, 0.735 mol) portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 6 hours.[4]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1 kg) with vigorous stirring.
-
A pale yellow solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid under vacuum at 50 °C to afford 4-nitro-1H-pyrazole.
Protocol 2: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
In a round-bottom flask, suspend 4-nitro-1H-pyrazole (50 g, 0.442 mol) and finely ground potassium carbonate (73 g, 0.528 mol) in acetone (500 mL).[6]
-
To this stirred suspension, add ethyl bromoacetate (58 mL, 0.528 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography or used directly in the next step if purity is sufficient.
Protocol 3: Synthesis of Ethyl (4-amino-1H-pyrazol-1-yl)acetate
-
Dissolve the crude ethyl (4-nitro-1H-pyrazol-1-yl)acetate (approx. 0.44 mol) in ethanol (600 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C, 5 g, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas.
-
Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl (4-amino-1H-pyrazol-1-yl)acetate as an oil or solid.
Protocol 4: Synthesis of (4-Amino-1H-pyrazol-1-yl)acetic acid
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Dissolve the crude ethyl (4-amino-1H-pyrazol-1-yl)acetate (approx. 0.44 mol) in a mixture of tetrahydrofuran (THF, 300 mL) and water (150 mL).
-
Add sodium hydroxide (21 g, 0.528 mol) and stir the mixture at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~5-6 with concentrated hydrochloric acid. The product will precipitate as a zwitterionic solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a wash with cold ethanol.
-
Dry the solid under vacuum to obtain the freebase amino acid.
Protocol 5: Synthesis of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride
-
Suspend the dry (4-Amino-1H-pyrazol-1-yl)acetic acid (approx. 0.4 mol) in anhydrous ethanol (400 mL).
-
Stir the suspension and add concentrated hydrochloric acid (37%, ~35 mL, 0.42 mol) dropwise. The solid may initially dissolve before the hydrochloride salt precipitates.
-
Stir the resulting thick slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with cold anhydrous ethanol and then with diethyl ether.
-
Dry the product in a vacuum oven at 60 °C to yield the final (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride.
Data Summary
| Step | Product Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | 4-Nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.07 | 75-85 | Pale yellow solid |
| 2 | Ethyl (4-nitro-1H-pyrazol-1-yl)acetate | C₇H₉N₃O₄ | 199.16 | 80-90 | Oil or low-mp solid |
| 3 | Ethyl (4-amino-1H-pyrazol-1-yl)acetate | C₇H₁₁N₃O₂ | 169.18 | 90-98 (crude) | Oil or solid |
| 4 | (4-Amino-1H-pyrazol-1-yl)acetic acid | C₅H₇N₃O₂ | 141.13 | 85-95 | White solid |
| 5 | (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride | C₅H₈ClN₃O₂ | 177.59 | 95-99 | White crystalline solid |
Reaction Scheme Visualization
Caption: Detailed reaction scheme for the synthesis.
Conclusion
This guide outlines a robust and scalable five-step synthesis for (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride starting from pyrazole. Each step employs well-established chemical transformations, and the rationale behind the chosen conditions has been thoroughly explained to provide a deeper understanding of the process. By following these detailed protocols, researchers and drug development professionals can reliably produce this key intermediate for application in their synthetic programs.
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